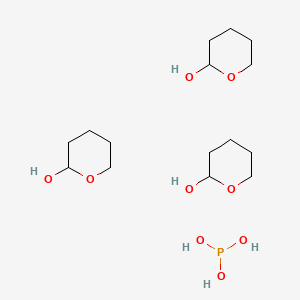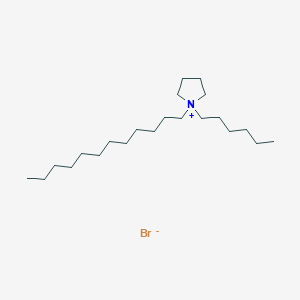
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is a quaternary ammonium compound with the molecular formula C22H46BrN. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a pyrrolidinium ring substituted with a dodecyl and a hexyl group, and a bromide anion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide typically involves the quaternization of pyrrolidine with dodecyl bromide and hexyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of high-purity starting materials and controlled reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride, iodide, or sulfate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Complexation Reactions: It can form complexes with metal ions, which can be used in catalysis or material science applications.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction Reactions: Involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Complexation Reactions: Often performed in the presence of metal salts and under controlled pH conditions.
Major Products:
Substitution Products: Various quaternary ammonium salts with different anions.
Oxidation and Reduction Products: Depending on the specific reaction, the products can vary widely.
Applications De Recherche Scientifique
1-Dodecyl-1-hexylpyrrolidin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with biological membranes and other hydrophobic surfaces. This interaction can disrupt membrane integrity, leading to cell lysis or enhanced permeability. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and solubilization.
Comparaison Avec Des Composés Similaires
- 1-Dodecylpyridinium bromide
- 1-Hexylpyridinium bromide
- 1-Dodecyl-3-methylimidazolium bromide
Comparison: 1-Dodecyl-1-hexylpyrrolidin-1-ium bromide is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to compounds with a single long alkyl chain. This dual-chain structure provides better interaction with hydrophobic surfaces and improved solubilization capabilities. Additionally, the pyrrolidinium ring offers a different steric and electronic environment compared to pyridinium or imidazolium rings, leading to distinct chemical and physical properties.
Propriétés
Numéro CAS |
106182-97-2 |
|---|---|
Formule moléculaire |
C22H46BrN |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
1-dodecyl-1-hexylpyrrolidin-1-ium;bromide |
InChI |
InChI=1S/C22H46N.BrH/c1-3-5-7-9-10-11-12-13-14-16-20-23(21-17-18-22-23)19-15-8-6-4-2;/h3-22H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
FBWZYLJRLFQKDI-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+]1(CCCC1)CCCCCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


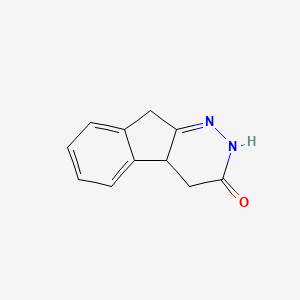
![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)
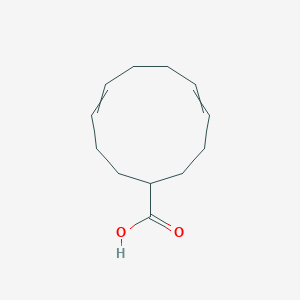

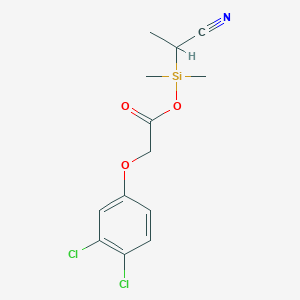
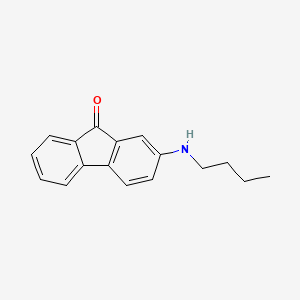


![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

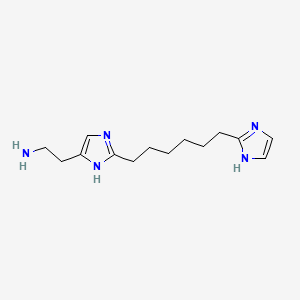

![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
